(7-Cyanobenzo[b]thiophen-2-yl)boronic acid
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Overview
Description
(7-Cyanobenzo[b]thiophen-2-yl)boronic acid: is a heterocyclic organic compound with the molecular formula C9H6BNO2S and a molecular weight of 203.03 g/mol . It is characterized by the presence of a boronic acid group attached to a benzothiophene ring, which is further substituted with a cyano group at the 7-position .
Mechanism of Action
Target of Action
The primary targets of (7-Cyanobenzo[b]thiophen-2-yl)boronic acid are currently unknown
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, which could potentially alter their function .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the specific biochemical pathways that this compound affects
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action, which are areas of ongoing research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Cyanobenzo[b]thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is performed under mild conditions using a palladium catalyst, a boronic acid derivative, and an aryl halide . The general reaction conditions include the use of a base such as potassium carbonate or sodium hydroxide, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (7-Cyanobenzo[b]thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: (7-Cyanobenzo[b]thiophen-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . It serves as a valuable building block for the synthesis of complex molecules and polymers .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design . Its unique structure allows for the development of novel therapeutic agents targeting various biological pathways .
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs) . Its ability to form stable bonds with other organic molecules makes it a key component in material science .
Comparison with Similar Compounds
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
Uniqueness: (7-Cyanobenzo[b]thiophen-2-yl)boronic acid is unique due to the presence of the cyano group at the 7-position, which imparts distinct electronic properties and reactivity compared to its analogs . This structural feature enhances its utility in various synthetic and medicinal applications .
Properties
IUPAC Name |
(7-cyano-1-benzothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BNO2S/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-4,12-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOHCYHBCAFLGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705148 |
Source
|
Record name | (7-Cyano-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119899-37-4 |
Source
|
Record name | B-(7-Cyanobenzo[b]thien-2-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119899-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-Cyano-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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